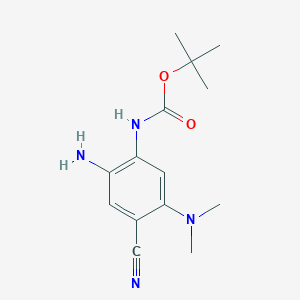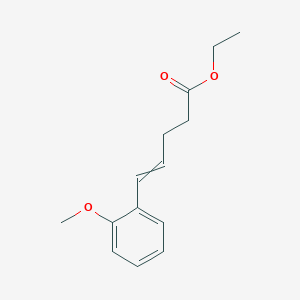
ethyl 5-(2-methoxyphenyl)pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound ethyl 5-(2-methoxyphenyl)pent-4-enoate, also known by its chemical name, is a compound of interest in various scientific fields. It is recognized for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Preparation Methods
The preparation of ethyl 5-(2-methoxyphenyl)pent-4-enoate involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include:
Step 1: Initial reactants are combined under controlled conditions to form an intermediate compound.
Step 2: The intermediate undergoes further reactions, often involving catalysts and specific temperature and pressure conditions, to yield the final product.
Industrial Production: Large-scale production typically involves optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
ethyl 5-(2-methoxyphenyl)pent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Major Products: The products formed depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original compound
Scientific Research Applications
ethyl 5-(2-methoxyphenyl)pent-4-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of ethyl 5-(2-methoxyphenyl)pent-4-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
ethyl 5-(2-methoxyphenyl)pent-4-enoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those listed in PubChem and other chemical databases.
Uniqueness: this compound may exhibit unique reactivity, stability, or biological activity compared to its analogs, making it particularly valuable for specific applications .
Properties
CAS No. |
90122-54-6 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 5-(2-methoxyphenyl)pent-4-enoate |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)11-7-5-9-12-8-4-6-10-13(12)16-2/h4-6,8-10H,3,7,11H2,1-2H3 |
InChI Key |
HBGTYFKIILIOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC=CC1=CC=CC=C1OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
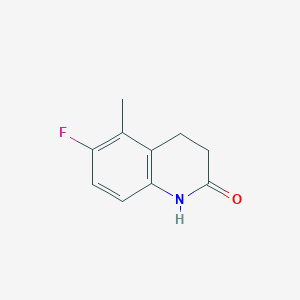

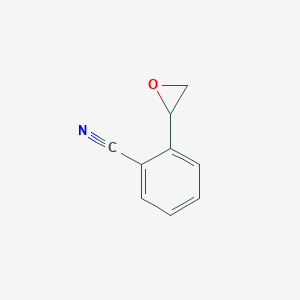
![3-Benzyl-7-isopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B8554469.png)
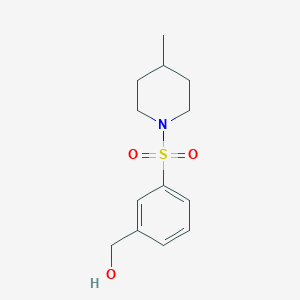
![3-[7-(2,4-Dimethoxy-phenyl)-2,3-dihydro-[1,4]thiazepin-5-yl]-4-hydroxy-6-methyl-pyran-2-one](/img/structure/B8554506.png)
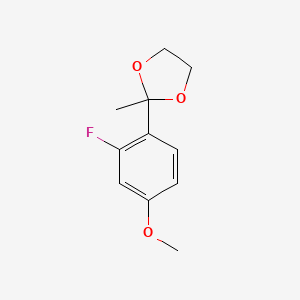
![Benzamide,n-[4-(acetylamino)-2,6-dichlorophenyl]-3-(cyclopentyloxy)-4-methoxy-](/img/structure/B8554515.png)

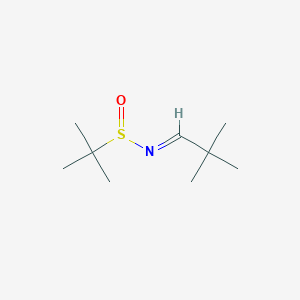
![4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B8554527.png)
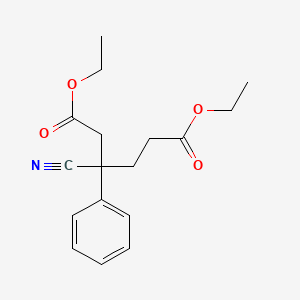
![N-[(R)-Tetrahydro-2,5-dioxofuran-3-yl]acetamide](/img/structure/B8554534.png)
